

GS-462808: A Technical Guide on its Potential as an Anti-Arrhythmic Drug

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For Researchers, Scientists, and Drug Development Professionals

Abstract

GS-462808 is a potent and selective inhibitor of the late cardiac sodium current (INa,late) that demonstrated potential as an anti-arrhythmic and anti-ischemic agent. Developed as a successor to GS-458967, it exhibited an improved preclinical profile with lower brain penetration and reduced activity at neuronal sodium channel isoforms. Despite its promising efficacy and selectivity for the cardiac Nav1.5 channel, the development of **GS-462808** was halted due to the discovery of liver lesions in 7-day rat toxicology studies. This guide provides a comprehensive technical overview of **GS-462808**, summarizing its mechanism of action, pharmacological data, and the experimental methodologies relevant to its evaluation.

Introduction

Cardiac arrhythmias are a major cause of morbidity and mortality worldwide. A key mechanism underlying many arrhythmias is the abnormal increase in the late sodium current (INa,late) in cardiomyocytes.[1] This sustained inward current can lead to action potential prolongation, early afterdepolarizations (EADs), and increased intracellular calcium, all of which are pro-arrhythmic. Therefore, selective inhibition of INa,late represents a promising therapeutic strategy for the management of various arrhythmias.

GS-462808 was developed as a selective inhibitor of INa, late with the goal of improving upon earlier compounds like ranolazine and its predecessor, GS-458967. While GS-458967 was a







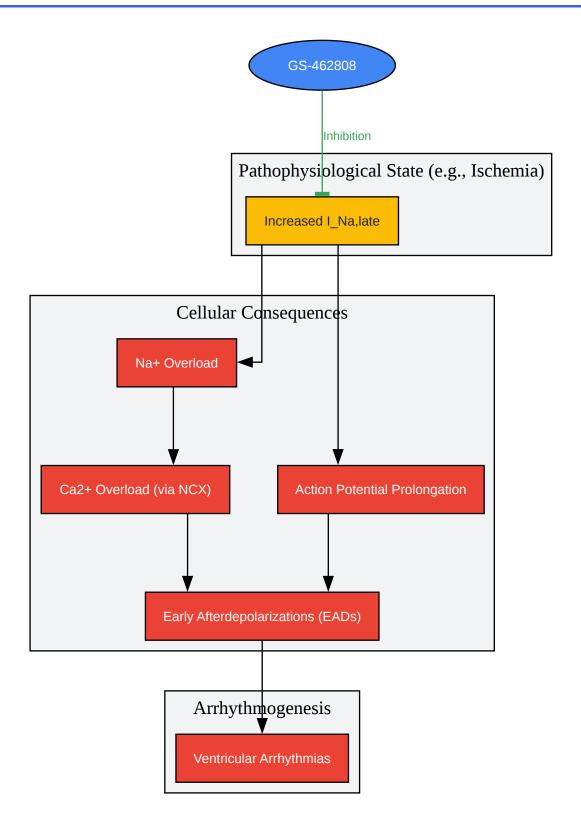
potent INa,late inhibitor, it had unfavorable central nervous system (CNS) effects due to high brain penetration and off-target inhibition of brain sodium channel isoforms (Nav1.1, 1.2, 1.3). [2] **GS-462808** was designed with increased polar surface area to limit its entry into the CNS, which successfully resulted in lower brain penetration and serendipitously lower activity at brain sodium channel isoforms.[2]

Mechanism of Action

GS-462808 exerts its anti-arrhythmic effect by selectively inhibiting the late component of the fast sodium current (INa) in cardiomyocytes. The fast sodium current is responsible for the rapid upstroke (Phase 0) of the cardiac action potential. While the majority of sodium channels inactivate quickly, a small fraction re-open during the plateau phase, generating the late sodium current (INa,late).

Under pathological conditions such as ischemia and heart failure, INa,late can be significantly enhanced, leading to cellular sodium and calcium overload, which in turn can trigger arrhythmias. **GS-462808** preferentially binds to and blocks the Nav1.5 channels that are responsible for this late current, with minimal effect on the peak sodium current (INa,peak) at therapeutic concentrations. This selectivity is crucial for avoiding the pro-arrhythmic effects associated with non-selective sodium channel blockers, which can slow conduction velocity and increase the risk of re-entrant arrhythmias.





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Mechanism of **GS-462808** in preventing arrhythmias.



Quantitative Data

The following tables summarize the available quantitative data for **GS-462808** and comparator compounds.

Table 1: In Vitro Potency and Selectivity

Compound	INa,late IC50 (μΜ)	INa,peak Inhibition	Nav1.1 Peak Current Inhibition	Reference
GS-462808	1.9	10% at 10 μM	8%	[1][3]
GS-458967	0.13 (rabbit ventricular cardiomyocytes)	~7.5% at 10 μM	Not specified	[1][3]
Ranolazine	6 (canine ventricular myocytes)	Not specified	Not specified	[3]

Table 2: Preclinical Pharmacokinetic and Safety Profile

Compound	Brain Penetration	CNS Safety Window (Rat and Dog)	Key Adverse Finding	Reference
GS-462808	Lower than GS- 458967	>20	Liver lesions in 7-day rat toxicology studies	[2]
GS-458967	High (3-fold higher partitioning into brain vs. plasma)	Not favorable	Potent inhibition of brain sodium channel isoforms	[2]

Experimental Protocols



Detailed experimental protocols for the studies on **GS-462808** are not publicly available. The following are representative protocols for the types of experiments that would have been conducted to characterize its pharmacological profile.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

Objective: To determine the potency and selectivity of **GS-462808** for inhibiting INa,late versus INa,peak.

Cell Preparation:

- Human embryonic kidney (HEK-293) cells stably expressing the human Nav1.5 channel are cultured under standard conditions.
- · Cells are harvested and plated onto glass coverslips for electrophysiological recording.

Recording Solutions:

- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
- Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

Voltage-Clamp Protocol:

- Whole-cell patch-clamp recordings are performed at room temperature.
- To measure INa,peak, cells are held at a holding potential of -120 mV and depolarized to -20 mV for 50 ms.
- To measure INa,late, a longer depolarizing pulse to -20 mV for 500 ms is used. INa,late is measured as the mean current during the last 50 ms of the depolarizing step.
- Concentration-response curves are generated by cumulative addition of GS-462808 to the external solution.





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Workflow for in vitro electrophysiology.

Preclinical Toxicology: 7-Day Rat Study

Objective: To assess the potential toxicity of **GS-462808** following repeated oral administration in rats.

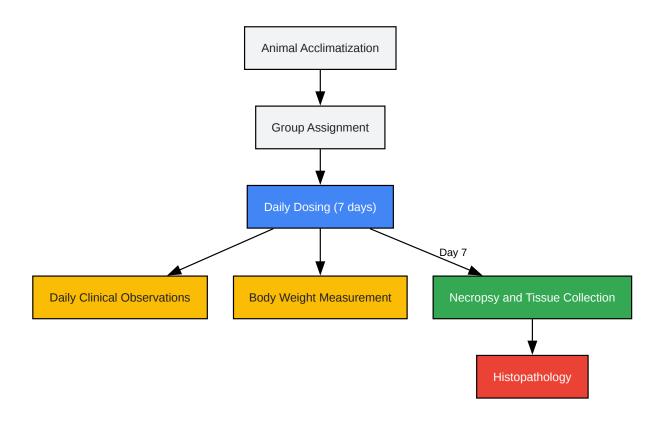
Animal Model:

- Species: Sprague-Dawley rats
- Sex: Equal numbers of males and females
- Age: 6-8 weeks at the start of the study

Experimental Design:

- Animals are randomly assigned to one of four groups: vehicle control, low dose, mid-dose, and high dose of GS-462808.
- The test article is administered once daily via oral gavage for 7 consecutive days.
- Clinical observations are recorded daily. Body weights are measured at the beginning and end of the study.
- At the end of the 7-day period, animals are euthanized, and a full necropsy is performed.
- Organ weights are recorded, and tissue samples, including the liver, are collected for histopathological examination.





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